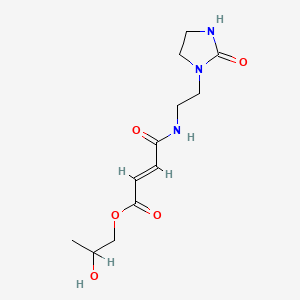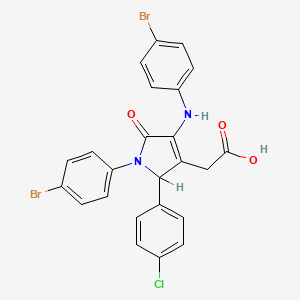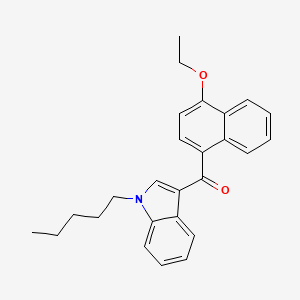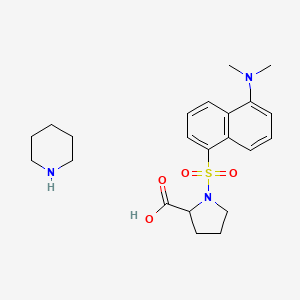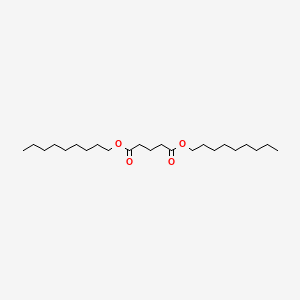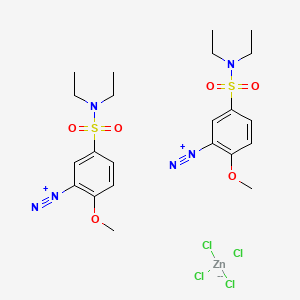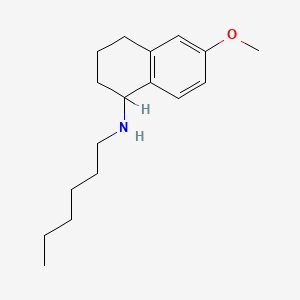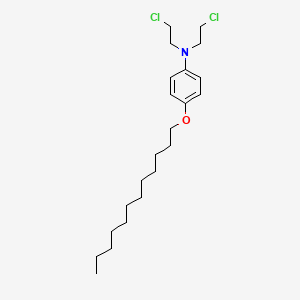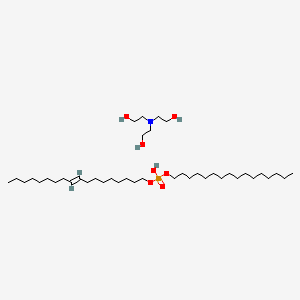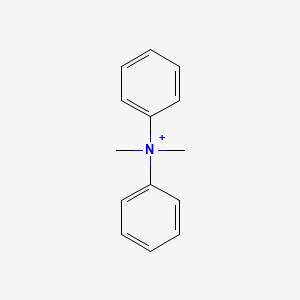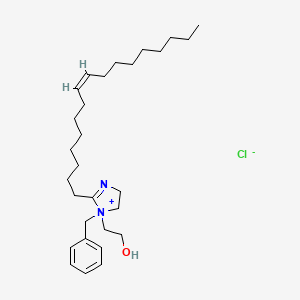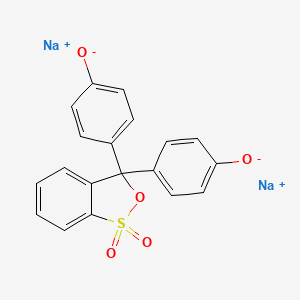
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- typically involves the bromination of 1,4-naphthoquinone followed by hydroxylation. The reaction conditions often include the use of bromine or bromine-containing reagents and suitable solvents. The hydroxylation step may involve the use of hydroxylating agents under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- has several scientific research applications, including:
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a valuable tool for studying cellular processes and developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- involves its interaction with cellular components, leading to various biological effects. The compound can modulate redox reactions within cells, affecting the activity of enzymes and signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparación Con Compuestos Similares
2-Bromo-1,4-Naphthalenedione: Another brominated naphthoquinone derivative with similar biological activities.
2-Chloro-5,8-Dihydroxy-1,4-Naphthoquinone: A chlorinated derivative with strong antifungal activity.
2,3-Dichloro-5,8-Dihydroxy-1,4-Naphthoquinone: A compound with notable antimicrobial properties.
Uniqueness: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- stands out due to its specific combination of bromine and hydroxyl groups, which confer unique chemical reactivity and biological activity. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
89226-85-7 |
|---|---|
Fórmula molecular |
C10H5BrO4 |
Peso molecular |
269.05 g/mol |
Nombre IUPAC |
6-bromo-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H |
Clave InChI |
SHZFUTHHQBTADS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)C(=C(C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


